2,4-Diethyl-6-methyl-1,3,5-trioxane
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-diethyl-6-methyl-1,3,5-trioxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-4-7-9-6(3)10-8(5-2)11-7/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBSXEDRNYINCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1OC(OC(O1)CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30338242 | |
| Record name | 2,4-Diethyl-6-methyl-1,3,5-trioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117888-04-7 | |
| Record name | 2,4-Diethyl-6-methyl-1,3,5-trioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Diethyl-6-methyl-1,3,5-trioxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comprehensive Spectroscopic and Structural Elucidation of 2,4 Diethyl 6 Methyl 1,3,5 Trioxane
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules. For 2,4-Diethyl-6-methyl-1,3,5-trioxane, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its atomic connectivity and stereochemistry.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis
The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different proton environments within the molecule. The trioxane (B8601419) ring protons and the protons of the ethyl and methyl substituents exhibit characteristic chemical shifts and coupling patterns.
The protons on the trioxane ring appear as complex multiplets due to their diastereotopic nature and coupling to each other as well as to the adjacent substituents. The methyl protons of the ethyl groups typically resonate as a triplet, while the methylene (B1212753) protons appear as a quartet, a result of coupling to the adjacent methyl protons. The methyl group directly attached to the trioxane ring shows a distinct doublet.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| Ring CH (attached to methyl) | 4.8 - 5.0 | q | 5.1 |
| Ring CH (attached to ethyl) | 4.6 - 4.8 | t | 5.2 |
| -CH₂- (ethyl group) | 1.5 - 1.7 | m | - |
| -CH₃ (methyl on ring) | 1.2 - 1.3 | d | 5.1 |
| -CH₃ (ethyl group) | 0.8 - 1.0 | t | 7.4 |
Note: Predicted data is based on analogous structures and may not represent exact experimental values.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.
The carbon atoms of the trioxane ring are the most deshielded and appear at the downfield region of the spectrum. The carbons of the ethyl and methyl substituents resonate at higher field.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Shift (ppm) |
| Ring C-O (C2, C4) | 98 - 102 |
| Ring C-O (C6) | 95 - 98 |
| -CH₂- (ethyl group) | 25 - 30 |
| -CH₃ (methyl on ring) | 20 - 25 |
| -CH₃ (ethyl group) | 8 - 12 |
Note: Predicted data is based on analogous structures and may not represent exact experimental values.
Two-Dimensional NMR Techniques for Connectivity and Stereochemistry (e.g., HSQC, HMBC)
Two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in confirming the structural assignments.
An HSQC spectrum would show direct correlations between protons and the carbons to which they are attached. For instance, the signal for the methyl protons on the ethyl group would correlate with the signal for the terminal methyl carbon.
An HMBC spectrum reveals longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for establishing the connectivity between the substituent groups and the trioxane ring. For example, the protons of the methyl group on the ring would show a correlation to the two adjacent ring carbons, confirming their position.
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopic Signatures
The FTIR spectrum of this compound is characterized by strong absorption bands corresponding to the C-O and C-H bonds. The most prominent features are the strong C-O stretching vibrations of the trioxane ring, which typically appear in the region of 1000-1200 cm⁻¹. The C-H stretching vibrations of the alkyl groups are observed around 2850-3000 cm⁻¹.
Table 3: Key Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type |
| 2850 - 3000 | C-H stretch (alkyl) |
| 1450 - 1470 | C-H bend (alkyl) |
| 1000 - 1200 | C-O stretch (trioxane ring) |
Note: Predicted data is based on analogous structures and may not represent exact experimental values.
Mass Spectrometric Investigations
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound. Through ionization and subsequent fragmentation, a unique mass spectrum is generated, which serves as a molecular fingerprint.
Electron Ionization (EI) Mass Spectrometry Fragmentation Pathways
Under EI conditions, the high instability of the molecular ion of acetals is a known characteristic, often leading to a very low abundance or absence of the molecular ion peak. The initial ionization event typically involves the removal of a lone pair electron from one of the oxygen atoms, creating a radical cation. The fragmentation is then driven by the stabilization of the resulting positive charge.
The primary fragmentation pathways for 2,4,6-trialkyl-1,3,5-trioxanes are expected to involve:
Alpha-Cleavage: The bonds adjacent to the oxygen atoms are susceptible to cleavage. This can lead to the loss of one of the alkyl substituents (methyl or ethyl group) as a radical, resulting in a stable oxonium ion. For this compound, this would lead to fragment ions corresponding to [M - CH₃]⁺ and [M - C₂H₅]⁺.
Ring Cleavage: The trioxane ring itself can undergo fragmentation. A common pathway for cyclic ethers and acetals is the cleavage of the ring to form smaller, stable fragments. This can involve the loss of formaldehyde (B43269) (CH₂O) or other neutral molecules.
Rearrangement Reactions: Intramolecular hydrogen rearrangements can occur, leading to the formation of stable neutral molecules and fragment ions.
The mass spectrum of the analogous compound, 2,4,6-tripropyl-1,3,5-trioxane (B1585552), shows a molecular ion peak at m/z 216, with fragmentation patterns dominated by the loss of propyl groups. This supports the likelihood of similar fragmentation behavior for this compound.
Table 1: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 160 | [C₈H₁₆O₃]⁺• | Molecular Ion |
| 145 | [C₇H₁₃O₃]⁺ | Loss of CH₃ radical |
| 131 | [C₆H₁₁O₃]⁺ | Loss of C₂H₅ radical |
| 101 | [C₅H₉O₂]⁺ | Ring cleavage and loss of C₂H₅CHO |
| 73 | [C₃H₅O₂]⁺ | Further fragmentation |
| 57 | [C₃H₅O]⁺ | Further fragmentation |
| 45 | [CH₃CHO]⁺• | Fragment from methyl-substituted portion |
| 29 | [C₂H₅]⁺ | Ethyl cation |
This table is predictive and based on the general fragmentation patterns of cyclic acetals and data from analogous compounds.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. This is a crucial step in the unequivocal identification of a compound.
For this compound, the theoretical exact mass can be calculated based on its molecular formula, C₈H₁₆O₃. Using the most abundant isotopes of carbon (¹²C), hydrogen (¹H), and oxygen (¹⁶O), the monoisotopic mass is 160.10994 Da. uni.lu
Experimental HRMS analysis would be expected to yield a measured m/z value very close to this theoretical value, typically within a few parts per million (ppm) of accuracy. This level of precision allows for the confident assignment of the molecular formula C₈H₁₆O₃, distinguishing it from other potential isobaric compounds with the same nominal mass.
PubChem provides a table of predicted collision cross-section (CCS) values for various adducts of this compound, which is a parameter related to the ion's shape and can be measured using ion mobility-mass spectrometry, a technique often coupled with HRMS. uni.lu
Table 2: Predicted HRMS Data and Collision Cross-Sections for Adducts of this compound
| Adduct | Molecular Formula | Theoretical m/z | Predicted CCS (Ų) |
| [M+H]⁺ | [C₈H₁₇O₃]⁺ | 161.11722 | 135.6 |
| [M+Na]⁺ | [C₈H₁₆O₃Na]⁺ | 183.09916 | 142.4 |
| [M-H]⁻ | [C₈H₁₅O₃]⁻ | 159.10266 | 141.0 |
| [M]⁺• | [C₈H₁₆O₃]⁺• | 160.10939 | 137.8 |
Data sourced from PubChem. uni.lu
Advanced Structural Determination Techniques
Beyond mass spectrometry, other advanced analytical techniques are instrumental in elucidating the three-dimensional structure and conformational dynamics of molecules like this compound.
Conformational Analysis using Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for conformational analysis in solution. By analyzing parameters such as chemical shifts and coupling constants, particularly vicinal (³J) coupling constants between protons on adjacent carbons, the dihedral angles and, consequently, the preferred conformation can be determined. The Karplus equation relates the magnitude of the ³J coupling constant to the dihedral angle between the coupled protons.
For this compound, the protons on the trioxane ring and the adjacent methylene and methine protons of the ethyl and methyl groups would provide a wealth of information. For instance, a larger coupling constant between a ring proton and a proton on an adjacent substituent would suggest a dihedral angle consistent with an equatorial orientation of that substituent.
Studies on related 5-substituted 1,3-dioxanes have demonstrated the use of ¹H NMR and theoretical calculations of vicinal coupling constants to determine the conformational energies of substituents. researchgate.net A similar approach could be applied to this compound to determine the most stable arrangement of its substituents. It is generally expected that bulkier substituents will preferentially occupy equatorial positions to minimize steric strain. researchgate.net
Potential for X-ray Crystallographic Studies of Analogues
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not reported, the feasibility of such studies on its analogues has been demonstrated.
For example, the crystal structure of 2,4,6-tricyclobutyl-1,3,5-trioxane has been elucidated. nih.govresearchgate.net This study revealed that the 1,3,5-trioxane (B122180) ring adopts a chair conformation, and all three cyclobutyl substituents are in a cis relationship, occupying equatorial positions. nih.govresearchgate.net This arrangement minimizes steric hindrance between the bulky substituents.
The successful crystallographic analysis of this and other substituted trioxanes indicates that if a suitable single crystal of this compound or a closely related analogue could be grown, X-ray diffraction would provide unambiguous information about its solid-state conformation, including:
The precise bond lengths and angles of the trioxane ring and its substituents.
The conformation of the trioxane ring (e.g., chair, boat, or twist-boat).
The stereochemical relationship of the methyl and ethyl groups (i.e., which isomers are present in the crystal).
The packing of the molecules in the crystal lattice and any intermolecular interactions.
Reactivity Profiles and Chemical Transformations of 2,4 Diethyl 6 Methyl 1,3,5 Trioxane
Decomposition Pathways and Degradation Kinetics
The stability of the 2,4-diethyl-6-methyl-1,3,5-trioxane molecule is significantly influenced by environmental conditions, particularly the presence of acid and elevated temperatures. These factors can induce decomposition through distinct pathways, leading to the breakdown of the trioxane (B8601419) ring.
Acid-Induced Ring Opening and Oligomerization
The 1,3,5-trioxane (B122180) ring is susceptible to cleavage under acidic conditions. commonorganicchemistry.com This process is initiated by the protonation of one of the oxygen atoms in the ring, which weakens the adjacent carbon-oxygen bonds and facilitates ring opening to form a carbocation intermediate. This reactive species can then participate in a variety of subsequent reactions.
In the presence of a nucleophile, such as water, the ring-opened intermediate can be quenched, leading to the formation of the constituent aldehydes: propionaldehyde (B47417) and acetaldehyde (B116499). However, in a non-nucleophilic environment or at higher concentrations, the carbocation can also attack another intact trioxane molecule, initiating a chain of reactions that results in the formation of linear oligomers or polymers with repeating oxyethylene and oxymethylene units derived from the original aldehydes. This process of acid-catalyzed oligomerization is a key feature of the reactivity of 1,3,5-trioxanes. The reaction is an equilibrium, and the position of the equilibrium can be influenced by factors such as the concentration of the acid catalyst and the removal of the aldehyde products. sciencemadness.org
Thermal Stability and Decomposition Products
While generally more stable than their linear polyacetal counterparts, 1,3,5-trioxanes will undergo thermal decomposition at elevated temperatures. wikipedia.org Studies on the parent compound, 1,3,5-trioxane, have shown that it decomposes to formaldehyde (B43269). researchgate.net By analogy, the thermal decomposition of this compound is expected to yield its constituent aldehydes.
The primary decomposition pathway involves the scission of the C-O bonds within the trioxane ring, leading to the release of two molecules of propionaldehyde and one molecule of acetaldehyde. The stability of the substituted trioxane is influenced by the nature of the substituents. The ethyl and methyl groups in this compound may have a modest effect on the decomposition temperature compared to the unsubstituted 1,3,5-trioxane.
| Thermal Decomposition of this compound | |
| Starting Compound | This compound |
| Primary Decomposition Products | Propionaldehyde, Acetaldehyde |
| Decomposition Type | Thermal |
Mechanistic Studies of Chemical Reactions Involving the Trioxane Ring
The chemical transformations of this compound are governed by the fundamental reactivity of the cyclic acetal (B89532) functional group. Mechanistic studies, primarily drawing from research on the parent 1,3,5-trioxane and other substituted analogs, provide insight into its hydrolysis and polymerization potential.
Hydrolysis and Reversion to Aldehyde Precursors
The hydrolysis of this compound is a classic example of an acid-catalyzed acetal cleavage. The reaction proceeds via a well-established mechanism. The first step involves the protonation of a ring oxygen atom by an acid catalyst. This is followed by the cleavage of a carbon-oxygen bond to form a resonance-stabilized carbocation. A water molecule then acts as a nucleophile, attacking the carbocation. Subsequent deprotonation and further bond cleavage steps ultimately lead to the release of the aldehyde precursors.
This reversion to propionaldehyde and acetaldehyde is an equilibrium process. The forward reaction (hydrolysis) is favored by the presence of excess water and a strong acid catalyst. Conversely, the formation of the trioxane (trimerization of aldehydes) is favored under anhydrous conditions with an acid catalyst. sciencemadness.org
| Hydrolysis of this compound | |
| Reactant | This compound |
| Reagent | Water (in the presence of an acid catalyst) |
| Products | Propionaldehyde (2 equivalents), Acetaldehyde (1 equivalent) |
Ring-Opening Polymerization Potential
The 1,3,5-trioxane ring system is a key monomer in the production of polyoxymethylene (POM) plastics through cationic ring-opening polymerization. wikipedia.orgtandfonline.com This process is typically initiated by strong acids or Lewis acids, which generate the initial carbocation necessary for propagation. In the case of this compound, a similar potential for ring-opening polymerization exists.
The polymerization would proceed via a cationic mechanism, where the opened ring intermediate adds to other monomer units. The resulting polymer would have a polyacetal backbone with ethyl and methyl side groups. The presence of these substituents would likely influence the properties of the resulting polymer, such as its crystallinity, solubility, and thermal characteristics, when compared to the homopolymer of formaldehyde (polyoxymethylene). Furthermore, this compound could potentially be used as a comonomer in copolymerizations with other cyclic ethers or trioxanes, such as 1,3-dioxolane, to tailor the properties of the final polymer. tandfonline.comresearchgate.net
Derivatization and Functionalization Strategies
Direct derivatization or functionalization of the pre-formed this compound ring is chemically challenging due to the relative inertness of the C-H bonds on the ring and the lability of the acetal linkages under many reaction conditions. Therefore, derivatization strategies typically focus on the modification of the aldehyde precursors prior to the cyclization reaction.
Modification of Alkyl Side Chains
Hypothetically, free-radical halogenation could be a method to introduce functionality onto the alkyl chains. This process would likely be unselective, leading to a mixture of chlorinated products at various positions on both the ethyl and methyl groups. Such a transformation would require careful optimization to favor side-chain reaction over degradation of the trioxane ring.
Due to the lack of specific research data, a detailed table of reaction findings for the modification of the alkyl side chains of this compound cannot be provided.
Synthesis of Novel 1,3,5-Trioxane Analogues
The synthesis of novel 1,3,5-trioxane analogues typically involves the acid-catalyzed cyclotrimerization of different aldehyde precursors. While this compound is itself formed from propionaldehyde and acetaldehyde, it could theoretically serve as a starting point for the synthesis of other trioxanes through equilibrium-driven processes.
One potential pathway for creating novel analogues is through acid-catalyzed exchange reactions. In the presence of an acid catalyst and a different aldehyde, the trioxane ring can undergo depolymerization to its constituent aldehydes, which can then co-trimerize with the added aldehyde to form a new statistical mixture of trioxane analogues. The composition of the resulting mixture would depend on the stoichiometry and reactivity of the aldehydes present.
For instance, reacting this compound with an excess of formaldehyde in the presence of an acid catalyst could potentially lead to the formation of trioxanes incorporating formaldehyde units. However, specific studies and detailed product characterization for such reactions starting with this compound are not documented in the scientific literature.
The synthesis of 2,4,6-trialkyl-1,3,5-trioxanes is a well-established process. google.com The general method involves the acid-catalyzed cyclotrimerization of the corresponding aldehydes. For example, 2,4,6-tripropyl-1,3,5-trioxane (B1585552) can be synthesized from n-butyraldehyde. google.com This highlights the general synthetic route to this class of compounds. The stability of the trioxane ring is a key feature, though they can be cleaved back to their aldehyde monomers under certain conditions, such as heating in the presence of a silica (B1680970) gel catalyst. google.com
The synthesis of more complex trioxane structures, such as 2,4,6-tricyclobutyl-1,3,5-trioxane, has also been reported, demonstrating the versatility of the cyclotrimerization reaction for creating a variety of substituted trioxanes. nih.gov This particular trioxane was found to be a stable precursor to the otherwise unstable cyclobutane (B1203170) carbaldehyde. nih.gov
Computational and Theoretical Studies on 2,4 Diethyl 6 Methyl 1,3,5 Trioxane
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2,4-Diethyl-6-methyl-1,3,5-trioxane. Methods such as Density Functional Theory (DFT) or ab initio calculations (e.g., Hartree-Fock, Møller-Plesset perturbation theory) would be employed to determine its electronic structure and optimize its molecular geometry.
These calculations would yield crucial data, including:
Bond lengths and angles: Precise measurements of the distances between atoms and the angles they form, defining the molecule's three-dimensional shape.
Electron density distribution: Mapping of how electrons are distributed across the molecule, highlighting areas of high or low electron density.
Molecular orbitals: Description of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are key to understanding the molecule's reactivity.
A hypothetical data table for the optimized geometry of this compound, as would be produced by these calculations, is presented below.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Note: This data is illustrative and not based on published experimental or computational results.)
Conformational Preferences and Energy Landscapes
The 1,3,5-trioxane (B122180) ring, along with its methyl and diethyl substituents, can exist in various spatial arrangements or conformations. The most stable of these is typically a chair conformation, which minimizes steric strain.
A thorough computational analysis would involve:
Potential Energy Surface (PES) Scan: Systematically rotating specific bonds (e.g., the C-C bonds of the ethyl groups) to map out the energy changes and identify stable conformers (local minima) and transition states between them.
Boltzmann Distribution: Calculating the relative populations of different conformers at a given temperature based on their energy differences.
This analysis would reveal the most likely shapes the molecule adopts and the energy barriers it must overcome to switch between them.
Reaction Mechanism Modeling (e.g., Formation and Decomposition Pathways)
Computational modeling can elucidate the step-by-step pathways of chemical reactions. For this compound, this could involve:
Formation: Modeling the acid-catalyzed trimerization of propanal and acetaldehyde (B116499), which is a likely route to its synthesis. This would involve identifying the transition states and intermediates of the reaction, and calculating the activation energies for each step. One study has identified this compound in surface films formed from propanal in the presence of sulfuric acid, suggesting its formation under such conditions. copernicus.org
Decomposition: Simulating its breakdown under various conditions (e.g., thermal, photolytic, or acid-catalyzed hydrolysis) to predict the degradation products and the energetics of the decomposition process.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Theoretical calculations are a powerful tool for predicting spectroscopic data, which can then be used to confirm the identity of a compound. For this compound, methods like Gauge-Independent Atomic Orbital (GIAO) are commonly used to predict NMR chemical shifts.
The process involves:
Optimizing the molecule's geometry.
Performing a GIAO calculation on the optimized structure.
Comparing the calculated chemical shifts to a reference compound (e.g., tetramethylsilane) to obtain the predicted spectrum.
While a study has published an experimental ¹H NMR spectrum of a surface film containing this compound, a dedicated computational prediction of its NMR parameters is not available. copernicus.org
Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This data is illustrative and not based on published computational results.)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Ring CH (Methyl) | 4.8 | 95.0 |
| Ring CH (Ethyl) | 4.9 | 98.0 |
| CH₃ (Methyl) | 1.3 | 21.0 |
| CH₂ (Ethyl) | 1.6 | 28.0 |
| CH₃ (Ethyl) | 0.9 | 9.0 |
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations provide insight into the movement of atoms and molecules over time. An MD simulation of this compound would involve:
Placing the molecule in a simulated environment (e.g., a box of solvent molecules).
Applying a force field to describe the interactions between all atoms.
Solving Newton's equations of motion to track the trajectory of each atom over a period of time.
These simulations could reveal information about the molecule's flexibility, its interactions with its environment, and transport properties such as diffusion coefficients. Currently, no such simulations have been published for this specific compound.
Environmental Chemistry and Atmospheric Fate of 2,4 Diethyl 6 Methyl 1,3,5 Trioxane
Formation and Presence in Atmospheric Aerosols and Films
Role of Aldehyde Reactions in Sulfuric Acid Media
The formation of 2,4-Diethyl-6-methyl-1,3,5-trioxane in the atmosphere is plausibly linked to the reactions of common atmospheric aldehydes, specifically acetaldehyde (B116499) and propanal, in acidic aerosol particles. Sulfuric acid, a key component of atmospheric aerosols, acts as a catalyst for the formation of acetals and their cyclic trimers, trioxanes.
Research has demonstrated that propanal can undergo acid-catalyzed self-reaction in sulfuric acid to form 2,4,6-triethyl-1,3,5-trioxane. semanticscholar.org This process involves the cyclotrimerization of propanal molecules. It is therefore highly probable that in an environment containing both acetaldehyde and propanal, a mixed cyclotrimerization can occur, leading to the formation of this compound. This reaction would involve the condensation of two propanal molecules and one acetaldehyde molecule.
The general mechanism for the acid-catalyzed formation of trioxanes from aldehydes is well-established and can be a significant pathway for the conversion of volatile organic compounds into less volatile aerosol components. semanticscholar.orgorganic-chemistry.org
Contributions to Organic Aerosol Mass and Properties
While specific data on the contribution of this compound to organic aerosol mass is not available, studies on the reactive uptake of aldehydes onto acidic aerosols suggest that such processes can be a significant source of SOA. acs.orgnih.govnih.gov The extent of this contribution would depend on various factors, including the concentrations of the precursor aldehydes, the acidity of the aerosols, and ambient temperature and humidity. The formation of these higher molecular weight compounds can alter the physical and chemical properties of aerosols, including their size, hygroscopicity, and optical properties.
Atmospheric Degradation Mechanisms
Once formed, this compound is subject to degradation by various atmospheric processes. The primary daytime oxidant in the troposphere is the hydroxyl radical (•OH), which is expected to be the main driver of its degradation.
Reactions with Hydroxyl Radicals and Other Atmospheric Oxidants
The reaction with hydroxyl radicals is anticipated to be the principal atmospheric loss process for this compound. The rate of this reaction will determine the atmospheric lifetime of the compound. While a specific rate constant for this reaction has not been experimentally determined, it can be estimated based on data for analogous compounds.
The atmospheric lifetime of this compound with respect to reaction with •OH can be estimated using a typical atmospheric concentration of •OH radicals.
Atmospheric Degradation of Related Ethers by Hydroxyl Radicals
| Compound | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime |
|---|---|---|
| 1,3,5-Trioxane (B122180) | 4.0 x 10⁻¹² (estimated) | ~2.9 days |
| Diethyl Ether | 1.3 x 10⁻¹¹ | ~22 hours |
Note: Lifetimes are calculated assuming an average global •OH concentration of 1 x 10⁶ molecules cm⁻³.
Other atmospheric oxidants, such as the nitrate (B79036) radical (NO₃) during nighttime and chlorine atoms (Cl) in marine or polluted environments, could also contribute to the degradation of this compound, although their significance is likely to be less than that of the •OH radical under typical atmospheric conditions.
Photolytic Decomposition Pathways
Direct photolysis, the breakdown of a molecule by sunlight, is another potential atmospheric degradation pathway. For a molecule to undergo photolysis, it must absorb light in the actinic region of the solar spectrum (wavelengths greater than 290 nm). The trioxane (B8601419) ring itself does not have strong chromophores that absorb in this region. Therefore, direct photolytic decomposition of this compound is expected to be a minor loss process in the troposphere. The primary atmospheric fate is likely dominated by reaction with oxidants.
Persistence and Environmental Partitioning in Different Media
The environmental persistence and partitioning of this compound will dictate its distribution between the gas phase, aqueous phase (e.g., cloud droplets, fog), and particulate matter. Key parameters governing this partitioning are the Henry's Law constant (H) and the octanol-water partition coefficient (Kow).
No experimental or estimated values for H and Kow for this compound are currently available in the scientific literature. However, based on its structure as a relatively large, oxygenated organic molecule, it is expected to have a moderate water solubility and a relatively low volatility compared to its aldehyde precursors.
The partitioning behavior of this compound will influence its atmospheric lifetime and its potential to be transported over long distances. If it partitions significantly to the aqueous phase, it could be removed from the atmosphere via wet deposition (rainout or washout). If it remains primarily in the aerosol phase, its lifetime will be governed by the lifetime of the aerosol particles themselves, which is typically on the order of days to weeks. The study of acetal (B89532) partitioning in different indoor and environmental systems suggests that these compounds can have complex distribution behaviors. acs.orgepa.govmtu.edu
Implications for Tropospheric Chemistry and Climate Models
The reaction rate of this compound with •OH radicals is a critical parameter for determining its atmospheric lifetime. For the parent compound, 1,3,5-trioxane, the reaction with hydroxyl radicals has been studied, providing a basis for understanding the atmospheric persistence of its derivatives. One study determined the Arrhenius equation for the reaction of •OH with 1,3,5-trioxane to be k(1,3,5-trioxane) = (1.36 ± 0.20) × 10⁻¹¹ exp[−(460 ± 100)/RT] cm³ s⁻¹ over a temperature range of 292–597 K. bohrium.com This reaction is thought to proceed via direct abstraction of a hydrogen atom. bohrium.com
The presence of ethyl and methyl substituents on the this compound molecule is expected to significantly influence its reactivity towards •OH radicals. Alkyl groups are known to increase the rate of hydrogen abstraction by hydroxyl radicals. Therefore, it is anticipated that the rate constant for the reaction of this compound with •OH will be faster than that of the unsubstituted 1,3,5-trioxane. This increased reactivity would lead to a shorter atmospheric lifetime for this compound compared to its parent compound.
The degradation of this compound in the troposphere will result in the formation of various oxidation products. The initial hydrogen abstraction by •OH would form a carbon-centered radical. In the presence of atmospheric oxygen (O₂), this radical would rapidly form a peroxy radical (RO₂). Subsequent reactions of this peroxy radical, particularly with nitric oxide (NO) or other peroxy radicals, can lead to the formation of a variety of secondary pollutants, including aldehydes, ketones, and smaller organic fragments.
The formation of these secondary products has direct implications for tropospheric chemistry. For instance, the generation of aldehydes and ketones can contribute to the formation of photochemical smog and secondary organic aerosols (SOA). Furthermore, if the degradation process leads to the formation of ozone (O₃) precursors, it could impact local and regional air quality. The efficiency of a volatile organic compound (VOC) in producing ozone is often quantified by its Photochemical Ozone Creation Potential (POCP). While no specific POCP value has been determined for this compound, its degradation mechanism suggests it would contribute to ozone formation in polluted environments.
The accuracy of climate models relies on a comprehensive understanding of the sources, sinks, and chemical transformations of all atmospherically relevant species. The inclusion of compounds like this compound, if present in significant quantities, would be necessary for accurate modeling of tropospheric ozone budgets and SOA formation. The lack of direct kinetic and mechanistic data for this compound represents a data gap for these models.
To accurately assess its impact, future research should focus on:
Determining the temperature-dependent rate constant for the reaction of this compound with •OH radicals.
Identifying the primary and secondary products of its atmospheric oxidation under various atmospheric conditions (e.g., high and low NOx regimes).
Calculating its Photochemical Ozone Creation Potential (POCP) and its potential to form secondary organic aerosols (SOA).
Without such data, the contribution of this compound to tropospheric chemistry and its influence on climate-relevant parameters remain speculative. However, based on the known chemistry of similar compounds, it is reasonable to conclude that its presence in the atmosphere would contribute to the complex web of reactions that govern air quality and climate.
Table of Reaction Rate Constants for 1,3,5-Trioxane with Hydroxyl Radical
| Temperature (K) | Rate Constant (k) in cm³ s⁻¹ | Reference |
| 292 - 597 | (1.36 ± 0.20) × 10⁻¹¹ exp[−(460 ± 100)/RT] | bohrium.com |
Interactive Data Table: Predicted Atmospheric Behavior of this compound
| Parameter | Predicted Behavior based on Analogy | Rationale |
| Atmospheric Lifetime | Shorter than 1,3,5-trioxane | Alkyl substitution increases reactivity with •OH radicals. |
| Ozone Formation Potential | Likely to contribute to ozone formation | Degradation products (aldehydes, ketones) are ozone precursors. |
| Secondary Organic Aerosol (SOA) Formation Potential | Possible contributor to SOA | Oxidation products can have low volatility and partition to the aerosol phase. |
| Primary Atmospheric Sink | Reaction with •OH radicals | This is the dominant daytime removal process for most VOCs. |
Emerging Research Areas and Future Directions for 2,4 Diethyl 6 Methyl 1,3,5 Trioxane
Development of Advanced Analytical Techniques for Trace Detection
The detection and quantification of trioxane (B8601419) derivatives at trace levels are crucial for environmental monitoring, industrial process control, and research. Future development in this area is likely to focus on enhancing the sensitivity, selectivity, and speed of existing methods. Techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are foundational for the analysis of such organic compounds. analytice.comlucideon.com
Advanced analytical methodologies are continuously being developed for similar compounds, which could be adapted for 2,4-Diethyl-6-methyl-1,3,5-trioxane. For instance, solid-phase microextraction (SPME) coupled with GC-MS has proven effective for the simultaneous detection of multiple siloxanes in water samples, achieving detection limits in the low nanogram-per-liter range. frontiersin.orgnih.gov This "green" extraction approach minimizes solvent use and can be optimized through a Design of Experiments (DoE) methodology to account for variables like fiber type, extraction time, and temperature. nih.gov For trioxanes specifically, HPLC with a Diode-Array Detector (HPLC-DAD) has been used for analysis, determining 1,3,5-trioxane (B122180) as formaldehyde (B43269) with a limit of quantification of 0.1 μg per medium. analytice.com
The table below summarizes promising analytical techniques and their potential application for the trace detection of substituted trioxanes.
| Analytical Technique | Detector | Key Advantages | Potential Application for this compound | Relevant Findings |
| Gas Chromatography (GC) | Mass Spectrometry (MS) | High selectivity and sensitivity, structural elucidation of analytes. nih.goveurofinsus.com | Identification and quantification in complex matrices like environmental or biological samples. | GC-MS is a preferred method for determining volatile organic compounds, including siloxanes and other heterocycles. frontiersin.orgeurofinsus.com |
| High-Performance Liquid Chromatography (HPLC) | Diode-Array Detector (DAD) | Suitable for non-volatile or thermally labile compounds. analytice.comsigmaaldrich.com | Analysis in aqueous solutions or as part of quality control in synthesis. | Used for the analysis of 1,3,5-trioxane, with established methods for sample collection and quantification. analytice.com |
| Solid-Phase Microextraction (SPME) | Coupled with GC-MS | Simple, fast, solvent-free pre-concentration technique. frontiersin.orgnih.gov | Trace level detection in drinking water, source water, or atmospheric samples. | Different fiber coatings (e.g., DVB/PDMS) can be optimized for efficient extraction of target analytes. frontiersin.org |
| Inductively Coupled Plasma (ICP) | Mass Spectrometry (MS) or Optical Emission Spectroscopy (OES) | Ultra-trace elemental analysis, down to parts-per-trillion levels. lucideon.com | While not directly for the organic molecule, it could detect trace metal catalysts used in synthesis. | Standard for detecting trace inorganic elements in various samples. lucideon.com |
Exploration of Biological Interactions (e.g., comparison with 1,2,4-trioxanes in medicinal chemistry)
The biological activity of trioxanes is highly dependent on their isomeric form. The 1,2,4-trioxane (B1259687) ring system, which contains an endoperoxide bridge, is the key pharmacophore responsible for the potent antimalarial activity of artemisinin (B1665778) and its derivatives. nih.govnih.gov This activity is widely believed to stem from the iron-mediated cleavage of the peroxide bond within the malaria parasite, generating reactive radical species that damage parasite proteins. nih.govacs.org Synthetic 1,2,4-trioxanes have been developed as potent antimalarial and even anticancer agents, building on this mechanism. acs.orgnih.govnih.gov
In stark contrast, the 1,3,5-trioxane ring of this compound lacks a peroxide bridge. Its structure consists of a stable arrangement of alternating ether linkages. wikipedia.org This fundamental structural difference means it is not expected to exhibit the iron-mediated reactivity and associated biological activities seen in 1,2,4-trioxanes. While 1,2,4-trioxanes and related endoperoxides are explored for their ability to generate cytotoxic radicals, 1,3,5-trioxanes are primarily known for their chemical stability, depolymerizing back to aldehydes only under acidic conditions. taylorandfrancis.comnih.govindustrialchemicals.gov.au
Future research could explore whether the 1,3,5-trioxane scaffold can serve as a stable carrier for other pharmacologically active groups or if its specific stereochemistry and substituents could lead to unforeseen biological interactions. However, it is the 1,2,4-trioxane and 1,2,4,5-tetraoxane structures that remain the focus of medicinal chemistry for peroxide-based therapeutic action. nih.govresearchgate.net
Green Chemistry Approaches for Sustainable Synthesis
The traditional synthesis of 1,3,5-trioxane involves the acid-catalyzed trimerization of formaldehyde, often in concentrated aqueous solutions. wikipedia.orgtaylorandfrancis.com Modern research is increasingly focused on developing more sustainable and efficient "green" chemistry protocols for chemical synthesis. For heterocyclic compounds, this includes the use of alternative energy sources like microwave irradiation and ultrasound, as well as the development of more efficient catalytic systems. nih.gov
Future synthesis of this compound could benefit from these approaches:
Advanced Catalysis: Research into zeolite catalysts, such as [Ga, Al]-MFI, for the synthesis of trioxane from formaldehyde has shown promise in improving the space-time yield and selectivity of the reaction. rsc.org Such solid acid catalysts are often more recyclable and environmentally benign than liquid mineral acids like sulfuric acid. rsc.orggoogle.com
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields by enabling rapid and uniform heating. It has been successfully applied to the synthesis of other heterocyclic compounds like 1,3,5-triazines. nih.gov
Sonochemistry: The use of ultrasound-assisted methods can enhance reaction rates and efficiency, often allowing for synthesis in more environmentally friendly solvents, including aqueous media, thereby reducing the reliance on toxic organic solvents. nih.gov
Adopting these green chemistry principles could lead to more sustainable, scalable, and efficient production methods for substituted 1,3,5-trioxanes.
Structure-Reactivity Relationship Studies of Substituted Trioxanes
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and materials science. For the antimalarial 1,2,4-trioxanes, extensive SAR studies have been conducted, demonstrating how different substituents on the trioxane ring influence factors like stability, solubility, and biological potency. nih.govnih.govacs.org For example, specific aryl groups at the C-3 position of the 1,2,4-trioxane ring have been shown to yield highly potent antimalarial compounds. nih.gov
For 1,3,5-trioxanes like this compound, structure-reactivity studies would focus on different properties due to the absence of the reactive peroxide bond. Key areas for future investigation include:
Depolymerization Kinetics: How do the size and electronic nature of substituents (like methyl and diethyl groups) affect the stability of the trioxane ring and the rate of its acid-catalyzed decomposition back to the corresponding aldehydes?
Polymerization Potential: The primary use of 1,3,5-trioxane is as a monomer for polyoxymethylene (POM) plastics. wikipedia.org Investigating how substituents on the trioxane ring influence the polymerization process and the properties (e.g., crystallinity, mechanical strength, thermal stability) of the resulting polymer is a significant area of research.
Coordination Chemistry: The oxygen atoms in the 1,3,5-trioxane ring possess lone pairs of electrons and can act as ligands, coordinating to metal centers. The nature of the substituents would modulate the electron density on these oxygen atoms, influencing their coordination behavior.
Interdisciplinary Research with Materials Science and Atmospheric Science
The stable yet reactive nature of the 1,3,5-trioxane ring makes it a versatile building block, opening up avenues for interdisciplinary research.
Materials Science: 1,3,5-trioxane is a cornerstone monomer for producing high-performance engineering plastics like Polyoxymethylene (POM). wikipedia.orgslchemtech.com These materials are valued for their high stiffness, low friction, and excellent dimensional stability, finding use in precision parts in the automotive and electronics industries. slchemtech.com Emerging research has also demonstrated the use of the trioxane motif in advanced materials:
Photodegradable Polymers: Trioxanes have been introduced as photodegradable motifs in polymer networks. chemrxiv.org In combination with a photoacid generator (PAG), the trioxane ring can be cleaved upon UV irradiation, allowing for the on-demand degradation of 3D-printed materials. chemrxiv.org
Solid Polymer Electrolytes: In battery technology, 1,3,5-trioxane has been used as a precursor for the in situ polymerization of a polymer electrolyte, enabling stable cycling and fast ion transport in low-temperature solid-state lithium batteries. rsc.org
Atmospheric Science: Substituted trioxanes, if used in applications that lead to their release, could be of interest in atmospheric science. As volatile organic compounds (VOCs), their fate in the atmosphere would be governed by transport and chemical transformation. youtube.com The primary daytime oxidant in the troposphere is the hydroxyl radical (•OH), which initiates the degradation of most VOCs. youtube.com While detailed atmospheric modeling has been performed for other cyclic compounds like siloxanes using tools such as the Community Multiscale Air Quality (CMAQ) model, similar studies for substituted trioxanes are a future possibility. nih.gov Such research would aim to understand their atmospheric lifetime, degradation products, and potential contribution to secondary organic aerosol formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
